molecular formula C28H22N2O2S B11529619 (5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11529619
M. Wt: 450.6 g/mol
InChI Key: VOBUBZGDUJUCLE-YZSQISJMSA-N
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Description

The compound (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, including a thiazolidinone core, a naphthalene moiety, and a phenyl group, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction, where a naphthyl halide reacts with the thiazolidinone intermediate.

    Formation of the Imino Group: The imino group is formed by the condensation of the thiazolidinone intermediate with an appropriate amine, such as 3-methylphenylamine.

    Final Condensation: The final step involves the condensation of the imino-thiazolidinone intermediate with a benzaldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the phenyl groups.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology

In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines.

Medicine

The compound is being investigated for its potential use as a therapeutic agent. Its anti-inflammatory and antimicrobial properties make it a candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other biologically active compounds.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-2-[(3-CHLOROPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the naphthalene moiety and the specific positioning of the imino and thiazolidinone groups contribute to its unique reactivity and biological activity.

Properties

Molecular Formula

C28H22N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22N2O2S/c1-19-6-4-10-23(16-19)29-28-30-27(31)26(33-28)17-20-12-14-24(15-13-20)32-18-22-9-5-8-21-7-2-3-11-25(21)22/h2-17H,18H2,1H3,(H,29,30,31)/b26-17+

InChI Key

VOBUBZGDUJUCLE-YZSQISJMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)S2

Origin of Product

United States

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